molecular formula C19H18BrClN2O3 B13558559 1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one CAS No. 2415426-48-9

1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one

Cat. No.: B13558559
CAS No.: 2415426-48-9
M. Wt: 437.7 g/mol
InChI Key: WMFFHQQQRBVBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a synthetic compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of Chalcone Derivative: The initial step involves the Claisen-Schmidt condensation of 4-bromoacetophenone and 2,4-dimethoxybenzaldehyde to form a chalcone intermediate.

    Cyclization to Pyrazoline: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.

    Chlorination: The final step involves the chlorination of the pyrazoline derivative using thionyl chloride or phosphorus oxychloride to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethanone moiety.

    Oxidation and Reduction: The pyrazoline ring can be oxidized to form pyrazole derivatives or reduced to form dihydropyrazole derivatives.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

    Substitution Products: Azido, cyano, or amino derivatives.

    Oxidation Products: Pyrazole derivatives.

    Reduction Products: Dihydropyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased neurotransmission.

    Antioxidant Activity: It scavenges free radicals and reactive oxygen species, reducing oxidative stress and protecting cells from damage.

    Anti-inflammatory Effects: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

1-[3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is unique due to its specific substitution pattern on the pyrazoline ring, which imparts distinct biological activities and chemical reactivity. Its combination of bromophenyl and dimethoxyphenyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

CAS No.

2415426-48-9

Molecular Formula

C19H18BrClN2O3

Molecular Weight

437.7 g/mol

IUPAC Name

1-[5-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone

InChI

InChI=1S/C19H18BrClN2O3/c1-25-14-7-8-15(18(9-14)26-2)17-10-16(22-23(17)19(24)11-21)12-3-5-13(20)6-4-12/h3-9,17H,10-11H2,1-2H3

InChI Key

WMFFHQQQRBVBOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.